molecular formula C33H30Cl2O6 B11695194 2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

Cat. No.: B11695194
M. Wt: 593.5 g/mol
InChI Key: NTMHCRBOILOLEC-UHFFFAOYSA-N
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Description

2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a cyclohexane-1,3-dione core. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This core is then functionalized with dichlorophenyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Halogenation and nitration reactions are common, where chlorine or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂), while nitration uses nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated cyclohexane-1,3-diones.

Scientific Research Applications

2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that are crucial for various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-hydroxyphenyl)cyclohexane-1,3-dione]
  • 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-aminophenyl)cyclohexane-1,3-dione]
  • 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-nitrophenyl)cyclohexane-1,3-dione]

Uniqueness

What sets 2,2’-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione] apart from similar compounds is its specific combination of dichlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C33H30Cl2O6

Molecular Weight

593.5 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)-[4-(4-methoxyphenyl)-2,6-dioxocyclohexyl]methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C33H30Cl2O6/c1-40-23-8-3-18(4-9-23)20-13-27(36)32(28(37)14-20)31(25-12-7-22(34)17-26(25)35)33-29(38)15-21(16-30(33)39)19-5-10-24(41-2)11-6-19/h3-12,17,20-21,31-33H,13-16H2,1-2H3

InChI Key

NTMHCRBOILOLEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)C(C3C(=O)CC(CC3=O)C4=CC=C(C=C4)OC)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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